molecular formula C23H29N3O2 B5646275 1-(cyclopentylcarbonyl)-N-(5-isoquinolinylmethyl)-N-methyl-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-(5-isoquinolinylmethyl)-N-methyl-4-piperidinecarboxamide

Cat. No. B5646275
M. Wt: 379.5 g/mol
InChI Key: HITQSAXADYNDJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-(cyclopentylcarbonyl)-N-(5-isoquinolinylmethyl)-N-methyl-4-piperidinecarboxamide, often involves multicomponent cyclocondensation reactions. For instance, a study demonstrated the synthesis of polyhydroquinoline scaffolds using piperidine as a basic catalyst, yielding compounds with good to excellent yields (Sapariya et al., 2017). Another approach involved the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, indicating the versatility of piperidine-based syntheses (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds like 1-(cyclopentylcarbonyl)-N-(5-isoquinolinylmethyl)-N-methyl-4-piperidinecarboxamide can be analyzed through methods like X-ray diffraction. For instance, a study on the crystal structures of related piperidine derivatives provided insights into their intermolecular interactions and molecular geometries (Ullah & Stoeckli-Evans, 2021).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions. A study on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors based on piperidine derivatives highlights these chemical properties (Sugimoto et al., 1992).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of chemical compounds. While specific studies on 1-(cyclopentylcarbonyl)-N-(5-isoquinolinylmethyl)-N-methyl-4-piperidinecarboxamide's physical properties were not found, similar piperidine derivatives have been studied. For example, a study on 3-((Hetera)cyclobutyl)azetidines, analogs of piperidine, revealed their potential utility as building blocks for lead optimization programs in drug discovery, indicating their relevant physical properties (Feskov et al., 2019).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are diverse and can be tailored for specific applications. A study on the synthesis of 5,8-Diamino-Substituted Pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and Pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines showed the potential for creating various substituted derivatives, indicating the chemical versatility of these compounds (Paronikyan et al., 2016).

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-(isoquinolin-5-ylmethyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-25(16-20-8-4-7-19-15-24-12-9-21(19)20)22(27)18-10-13-26(14-11-18)23(28)17-5-2-3-6-17/h4,7-9,12,15,17-18H,2-3,5-6,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITQSAXADYNDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=C1C=CN=C2)C(=O)C3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylcarbonyl)-N-(5-isoquinolinylmethyl)-N-methyl-4-piperidinecarboxamide

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